

AN-12-H5 CAS number and molecular weight

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Compound of Interest		
Compound Name:	AN-12-H5	
Cat. No.:	B10861779	Get Quote

In-Depth Technical Guide: AN-12-H5

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN-12-H5 is a potent antienterovirus compound demonstrating significant activity against poliovirus (PV) and enterovirus 71 (EV71), the latter being a primary causative agent of hand, foot, and mouth disease. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for **AN-12-H5**. Notably, this compound exerts its antiviral effects by targeting the host oxysterol-binding protein (OSBP), a crucial factor in the formation of the viral replication complex. While some moderate effects on the PI3K signaling pathway have been observed, its primary mechanism is independent of direct PI4KB inhibition.

Physicochemical Properties

A summary of the key quantitative data for **AN-12-H5** is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	1193340-31-6[1][2][3]
Molecular Weight	513.65 g/mol [1][2][3]



Mechanism of Action

AN-12-H5 functions as an antienterovirus agent by targeting the host cellular protein, oxysterol-binding protein (OSBP). OSBP is essential for the replication of enteroviruses, playing a critical role in the transport of cholesterol to the viral replication organelles. By inhibiting OSBP, **AN-12-H5** disrupts the integrity and function of these replication sites, thereby halting viral proliferation.

Initial observations suggested a moderate inhibitory effect on the PI3-kinase (PI3K) signaling pathway. However, further studies have revealed that **AN-12-H5** does not directly inhibit PI4KB, a key kinase in the pathway, and its primary antiviral activity is attributed to its interaction with OSBP. The moderate PI3K pathway effects may be downstream or indirect consequences of OSBP inhibition.

The following diagram illustrates the proposed mechanism of action for **AN-12-H5** in the context of enterovirus replication.

Caption: Proposed mechanism of action of AN-12-H5.

Experimental Protocols

While a specific, detailed synthesis protocol for **AN-12-H5** is not publicly available, the following sections outline general experimental methodologies for antiviral and kinase inhibition assays that can be adapted for the evaluation of **AN-12-H5**.

Antiviral Activity Assay (General Protocol)

This protocol describes a common method for assessing the antiviral efficacy of a compound against enteroviruses like EV71.

Materials:

- Vero or RD cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)



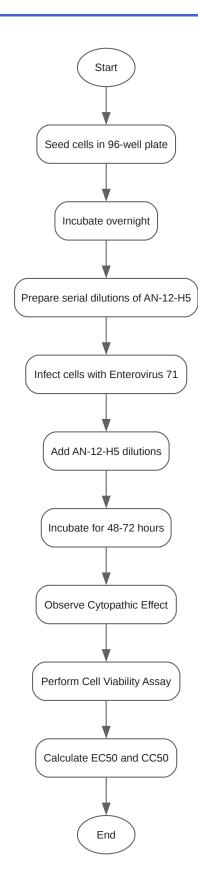
- Penicillin-Streptomycin solution
- AN-12-H5 (dissolved in DMSO)
- Enterovirus 71 (EV71) stock
- 96-well plates
- MTT or similar cell viability reagent

Procedure:

- Cell Seeding: Seed Vero or RD cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Preparation: Prepare serial dilutions of AN-12-H5 in DMEM.
- Infection and Treatment: Remove the culture medium from the cells and infect with EV71 at
 a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, remove the virus
 inoculum and add the serially diluted AN-12-H5 to the respective wells. Include a virus-only
 control and a cell-only control.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Cytopathic Effect (CPE) Observation: Observe the cells under a microscope for the presence of CPE.
- Cell Viability Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
- Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

The following workflow diagram illustrates the general steps of an antiviral assay.





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Caption: General workflow for an antiviral activity assay.



PI3K Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory effect of a compound on the PI3K pathway, typically by measuring the phosphorylation of a downstream target like Akt.

Materials:

- Cancer cell line with an active PI3K pathway (e.g., MCF-7)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- AN-12-H5 (dissolved in DMSO)
- Lysis buffer
- Primary antibodies (e.g., anti-p-Akt, anti-Akt)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Procedure:

- Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of AN-12-H5 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.



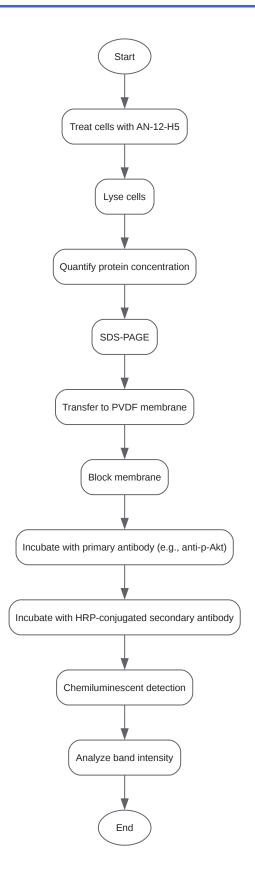




- Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for total Akt as a loading control.
- Data Analysis: Quantify the band intensities and determine the effect of AN-12-H5 on Akt phosphorylation.

The following diagram outlines the key steps in a Western blot experiment to assess PI3K pathway inhibition.





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Caption: Workflow for Western blot analysis of PI3K pathway inhibition.



Conclusion

AN-12-H5 is a promising antienterovirus compound with a well-defined primary mechanism of action targeting the host factor OSBP. This guide provides essential technical information for researchers and drug development professionals working with this molecule. The provided general experimental protocols can serve as a foundation for designing specific assays to further investigate the antiviral properties and cellular effects of **AN-12-H5**. Further research is warranted to fully elucidate its therapeutic potential.

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